N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-phenylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(23-15-8-9-18-14(13-15)10-12-21-18)17-7-4-11-22-20(17)25-16-5-2-1-3-6-16/h1-13,21H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZTOZSBTWYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-phenylthiopyridine-3-amine under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nicotinamide-Indole Hybrid Derivatives
Key Compounds:
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide
Comparison:

Implications :
- The absence of a thiazolidinone ring in the target compound may reduce interactions with peroxisome proliferator-activated receptors (PPARs), a common target for thiazolidinone derivatives like NAT-1 and NAT-2 .
Triptan-Class Indole Derivatives
Key Compounds:
- Zolmitriptan: (S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone
- Sumatriptan: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Comparison:
Implications :
- Unlike zolmitriptan and sumatriptan, the target compound lacks the alkylaminoethyl side chain critical for 5-HT1B/1D receptor agonism . Its nicotinamide core may instead favor kinase or metabolic enzyme interactions.
Indole Carboxamide Derivatives
Key Compound:
- N-(2-(1H-Indol-3-yl)ethyl)nicotinamide : A structural analog with an ethyl linker between indole and nicotinamide .
Comparison:
Implications :
- Substitution at indole-5 (vs. indole-3) may alter receptor-binding specificity, as indole-5 is a common modification site in serotonin analogs.
Biological Activity
N-(1H-indol-5-yl)-2-(phenylsulfanyl)nicotinamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of nicotinamide compounds exhibit significant antimicrobial properties. For instance, the structural similarity of this compound to other nicotinamide derivatives suggests potential effectiveness against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : Compounds similar in structure have shown MIC values ranging from 0.25 to 16 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Case Study : A recent study demonstrated that indole derivatives exhibited potent antifungal activity against Candida species with MIC values as low as 12.5 µg/mL .
Anticancer Activity
This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells.
- Apoptosis Induction : Similar compounds have been reported to induce apoptosis in T47D breast cancer cells with EC50 values as low as 0.21 µM . This suggests that this compound may also possess similar properties.
- Mechanism of Action : The mechanism appears to involve the inhibition of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit significant activity.
- Xanthine Oxidase Inhibition : Compounds with similar structures have been identified as potent xanthine oxidase inhibitors, which are crucial for managing conditions like hyperuricemia. For example, one derivative showed an IC50 of 0.62 µM, significantly more potent than allopurinol .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound.
| Compound Structure | Biological Activity | MIC/EC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD |
| Indole Derivative A | Antifungal | MIC = 12.5 µg/mL |
| Indole Derivative B | Apoptosis Inducer | EC50 = 0.21 µM |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
Q. How to optimize selectivity between structurally similar off-targets (e.g., kinase isoforms)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified indole or sulfanyl substituents .
- Crystallographic Screening : Co-crystallize the compound with target and off-target proteins to identify discriminative interactions .
- Thermal Shift Assays : Compare ΔTm values to quantify binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

